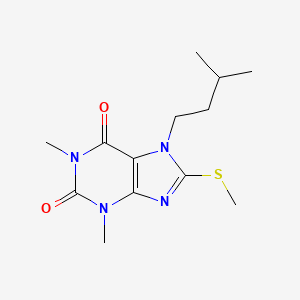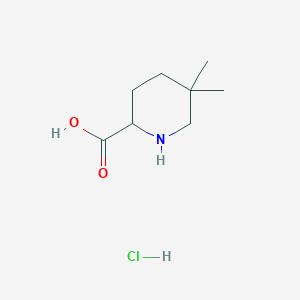
3-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-(4-chlorophenyl)pyridazin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-(4-chlorophenyl)pyridazin-4(1H)-one, also known as BPO-27, is a chemical compound that has shown potential in scientific research applications.
Scientific Research Applications
Base Oil Improvement
- Nessim (2017) synthesized derivatives including 3-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-(4-chlorophenyl)pyridazin-4(1H)-one for improving base oil quality. These compounds were tested as antioxidants in base oil, showing good results, and as corrosion inhibitors for carbon steel in an acidic medium (Nessim, 2017).
Antimicrobial Activity
- Abou-Elmagd, El-ziaty, and Abdalha (2015) researched derivatives for constructing various heterocycles including pyridazin-3(4H)-ones and 1,3,4-oxadiazoles, demonstrating antimicrobial activities against bacteria and fungi (Abou-Elmagd, El-ziaty, & Abdalha, 2015).
Anti-avian Influenza Virus Activity
- Flefel et al. (2012) utilized 3-(4-bromophenyl) derivatives to synthesize compounds with promising antiviral activity against the H5N1 avian influenza virus (Flefel et al., 2012).
Insecticidal Activity
- Qi et al. (2014) synthesized anthranilic diamides analogs containing 1,3,4-oxadiazole rings, showing significant insecticidal activities against the diamondback moth (Qi et al., 2014).
- Li et al. (2013) also developed analogs with 1,3,4-oxadiazole rings, displaying larvicidal activities against certain insects (Li et al., 2013).
Anticancer, Antiangiogenic, and Antioxidant Properties
- Kamble et al. (2015) synthesized pyridazinone derivatives with potential anticancer, antiangiogenic, and antioxidant activities, particularly against human cancer cell lines (Kamble et al., 2015).
Synthesis and Characterization for Various Applications
- Multiple studies, including those by Zayed et al. (1984), Abbas et al. (2017), and El‐Sayed et al. (2008), have focused on the synthesis and characterization of compounds involving 1,3,4-oxadiazoles, contributing to various fields like material science and pharmaceuticals (Zayed et al., 1984), (Abbas et al., 2017), (El‐Sayed et al., 2008).
properties
IUPAC Name |
3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-chlorophenyl)pyridazin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10BrClN4O2/c19-12-3-1-11(2-4-12)17-21-18(26-23-17)16-15(25)9-10-24(22-16)14-7-5-13(20)6-8-14/h1-10H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEFCBXJOLMFVOD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)C3=NN(C=CC3=O)C4=CC=C(C=C4)Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10BrClN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-(4-chlorophenyl)pyridazin-4(1H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 2-[4-(difluoromethoxy)phenyl]acetate](/img/structure/B2396891.png)
![1-[2-(Dimethylamino)phenyl]ethan-1-ol](/img/structure/B2396892.png)
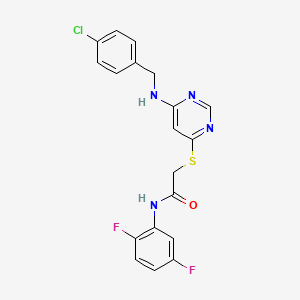

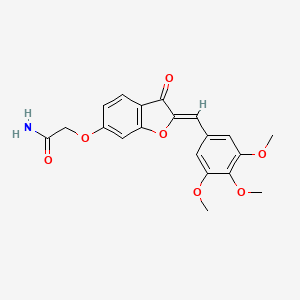
![N-[1-[1-[1-(4-Chlorophenyl)cyclopentanecarbonyl]pyrrolidin-3-yl]pyrazol-4-yl]acetamide](/img/structure/B2396901.png)
![2-(3-Chloropyridin-4-yl)-2-azabicyclo[2.2.1]heptane](/img/structure/B2396902.png)
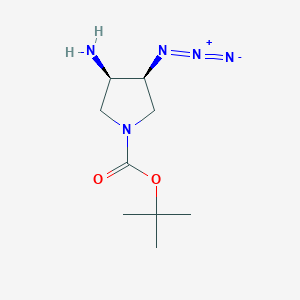

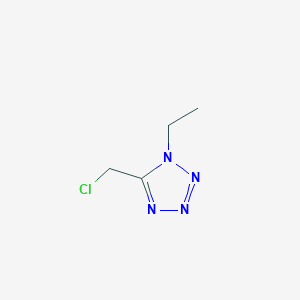
![(1,3-Dimethyl-2,4,6-trioxo-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)-acetic acid](/img/structure/B2396908.png)
